molecular formula C27H23N3O3 B2566587 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866341-43-7

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Número de catálogo: B2566587
Número CAS: 866341-43-7
Peso molecular: 437.499
Clave InChI: CIRKCOXNPYPJOX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline (CID 2135253) is a complex heterocyclic compound belonging to the pyrazoloquinoline family . Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of fused pyrazole and quinoline fragments . This class of compounds is of significant interest in medicinal and materials chemistry due to a scaffold that can be modified with various substituents, which greatly influences their physical, photophysical, and biological properties . The first synthesis of a pyrazoloquinoline was reported in 1911, and these compounds were noted for their intense fluorescence . While the specific biological profile of this particular derivative is a subject of ongoing research, pyrazoloquinolines, in general, have been extensively studied as potential fluorescent sensors for various cations and have been tested as emission materials in organic electroluminescent cells (OLEDs) . The synthesis of such complex structures often employs methods like Friedländer condensation, multicomponent reactions, and others, starting from anthranilic acid derivatives or o-aminocarbonyl compounds . This product is provided for research purposes to support investigations in chemical synthesis, photophysical analysis, and the exploration of new functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

14-(4-methoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-17-3-5-18(6-4-17)15-30-16-22-26(19-7-9-20(31-2)10-8-19)28-29-27(22)21-13-24-25(14-23(21)30)33-12-11-32-24/h3-10,13-14,16H,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRKCOXNPYPJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is the Proteinase-Activated Receptor 4 (PAR4). PAR4 is a key player in platelet aggregation.

Biochemical Pathways

The compound’s interaction with PAR4 affects the biochemical pathways involved in platelet aggregation. By inhibiting PAR4, it disrupts the signaling pathway that triggers platelet aggregation.

Pharmacokinetics

The compound exhibits good metabolic stability in human liver microsomes and displays good oral pharmacokinetic (PK) profiles. It has a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11%.

Result of Action

The molecular and cellular effects of the compound’s action include effective inhibition of platelet aggregation and a low tendency for bleeding. This makes it a promising candidate for the treatment of arterial thrombotic diseases.

Action Environment

Environmental factors such as the physiological state of the liver can influence the compound’s action, efficacy, and stability. For instance, a healthy liver can enhance the compound’s metabolic stability, thereby improving its efficacy.

Análisis Bioquímico

Biochemical Properties

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit protease-activated receptor 4 (PAR4), which is involved in platelet aggregation. The compound’s interaction with PAR4 is characterized by its ability to bind to the receptor and prevent its activation, thereby reducing platelet aggregation and potentially lowering the risk of arterial embolism.

Cellular Effects

The effects of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PAR4 leads to decreased platelet activation and aggregation, which can impact blood clotting processes

Molecular Mechanism

At the molecular level, 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exerts its effects primarily through binding interactions with biomolecules. Its inhibition of PAR4 involves binding to the receptor’s active site, preventing the receptor from interacting with its natural ligands. This inhibition disrupts downstream signaling pathways that would normally lead to platelet activation and aggregation. Additionally, the compound may influence gene expression by modulating transcription factors or other regulatory proteins, although specific details of these interactions remain to be fully characterized.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits good metabolic stability in human liver microsomes, with a half-life of approximately 97.6 minutes This stability suggests that the compound can maintain its activity over extended periods, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as increased bleeding risk or other off-target effects. Studies have shown that doses of 6 and 12 mg/kg in mice result in potent antiplatelet activity without impacting the coagulation system. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic stability and activity. For instance, the compound’s interaction with liver enzymes contributes to its metabolic stability, as evidenced by its extended half-life in human liver microsomes

Subcellular Localization

The subcellular localization of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the plasma membrane to interact with PAR4 or other receptors involved in cell signaling. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Actividad Biológica

The compound 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, characterized by a complex heterocyclic structure. Its unique chemical properties suggest potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a fused dioxin ring system and a pyrazole moiety. The presence of methoxy and methyl groups enhances its lipophilicity, which may affect its bioavailability and interaction with biological targets. The structural formula can be represented as follows:

C20H22N2O3\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_3

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Inhibition of Protein Kinases : Quinoline derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Compounds like this may trigger apoptotic pathways by activating caspases (caspase 3, 8, and 9) and modulating the expression of pro-apoptotic proteins such as Bax and p53.
  • Autophagy Induction : The compound may also promote autophagy through increased formation of autophagosomes and inhibition of mTOR signaling pathways.

Anticancer Efficacy

The anticancer potential of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline has been evaluated against various cancer cell lines. Notable findings include:

  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231.
  • Apoptotic Mechanisms : The compound has been shown to increase apoptosis through caspase activation and modulation of NF-κB signaling pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-70.25Caspase activation
MDA-MB-2310.50NF-κB modulation and apoptosis induction

Case Studies

  • Study on MCF-7 Cells : In vitro studies indicated that treatment with the compound resulted in significant apoptosis rates compared to control groups. The mechanism involved caspase-mediated pathways leading to cellular death.
  • Comparison with Cisplatin : In comparative studies against standard chemotherapy agents like cisplatin, the compound showed superior cytotoxic activity in certain concentrations while exhibiting less toxicity towards normal cells.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to this one exhibit significant biological activities, particularly in anticancer applications. The following sections detail specific findings:

Anticancer Activity

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to cytotoxic effects against various cancer cell lines. Quinoline derivatives have shown promise as inhibitors of protein kinases critical for tumor growth .
  • Case Studies :
    • In vitro studies have demonstrated that derivatives within this class can induce apoptosis in cancer cells by targeting signaling pathways associated with cell survival .
    • Research has indicated that certain structural modifications can enhance potency against specific cancer types, suggesting a tailored approach to drug design .

Other Potential Applications

  • Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory effects, which could be explored further for therapeutic applications beyond oncology.
  • Antimicrobial Activity : Some derivatives have demonstrated promising antimicrobial properties, warranting investigation into their use as broad-spectrum antibiotics.

Data Summary Table

The following table summarizes key findings related to the biological activities of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline and its derivatives:

Activity Mechanism Reference
AnticancerInhibition of protein kinases; apoptosis induction
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialActivity against bacterial strains

Análisis De Reacciones Químicas

Reactivity Analysis

The compound’s reactivity arises from its functional groups and heterocyclic framework :

2.1 Electrophilic Aromatic Substitution
The methoxyphenyl and methylbenzyl substituents enhance electron density in aromatic rings, facilitating electrophilic substitution. The methoxy group, being strongly activating, may direct substituents to para positions.

2.2 Oxidation/Reduction Reactions
The dioxin ring and pyrazole moiety are prone to redox reactions. For example, oxidation may convert the dioxin ring into a quinone structure, while reduction could hydrogenate the pyrazole ring .

2.3 Nucleophilic Substitution
The dioxin ring may undergo nucleophilic attack under acidic or basic conditions, potentially leading to ring-opening or functionalization.

2.4 Alkylation/Acylation
The methylbenzyl group and pyrazole nitrogen are sites for alkylation or acylation. Such modifications could alter the compound’s lipophilicity and biological activity.

Comparison of Structural Analogues

Compound Key Structural Features Biological Activity
3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolinePyrazole-pyrimidine hybridAnticancer activity against multiple cell lines
3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolineChlorinated derivative with methoxy groupPotential anticancer properties

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences & Implications Biological Activity/Notes Source
Target Compound 3-(4-MeOPh), 5-(4-MeBz) Likely C₂₇H₂₃N₃O₃ ~437 (estimated) Reference compound; methoxy enhances solubility; methylbenzyl may increase lipophilicity. Anticancer, anti-inflammatory (inferred) -
3-(3,4-Dimethylphenyl)-5-(4-Fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[...] 3-(3,4-Me₂Ph), 5-(4-FBz) C₂₇H₂₂FN₃O₂ 439.49 Fluorine substituent improves bioavailability; dimethylphenyl may reduce metabolic stability. Potent COX-2 inhibition (analog data)
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline 8-Me, 5-(4-MeBz), 3-Ph C₂₆H₂₃N₃ 377.48 Lacks dioxino ring; phenyl at position 3 reduces polarity. Anxiolytic activity (CGS-9896 analog)
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)pyrazolo[...] 3-(4-EtOPh), 5-(3-MeOBz), 7,8-(MeO)₂ C₂₉H₂₇N₃O₄ 469.50 Multiple methoxy groups enhance solubility but may reduce BBB penetration. Not reported; structural similarity suggests PDE4 inhibition
5-Bromo-7-(4-ClPh)-9-(4-MeOPh)-3-Me-3H-pyrazolo[4,3-f]quinoline (1R) 5-Br, 7-(4-ClPh), 9-(4-MeOPh), 3-Me C₂₄H₁₈BrClN₃O 487.78 Bromine and chloro groups increase electrophilicity; potential DNA intercalation. Cytotoxic activity (IC₅₀ = 2.1 µM)

Key Observations:

Substituent Effects: Methoxy Groups: The target compound’s 4-methoxyphenyl group improves aqueous solubility compared to analogs with halogens (e.g., 4-fluorobenzyl in ). However, excessive methoxy substitution (e.g., ) may limit blood-brain barrier penetration. Methyl vs. Dioxino Ring: The 8,9-dihydro-[1,4]dioxino ring in the target compound and adds conformational rigidity, which may enhance target selectivity compared to non-fused analogs (e.g., ) .

Synthetic Routes :

  • The target compound’s synthesis likely involves Claisen-Schmidt condensation of chalcone precursors with hydrazines, followed by cyclization (similar to ).
  • Analogs with halogens (e.g., ) require bromination or chlorination steps, which may lower yields due to side reactions .

Biological Activity: Pyrazolo[4,3-c]quinolines with electron-withdrawing groups (e.g., fluorine in ) show enhanced COX-2 inhibition, while methoxy-substituted derivatives (target compound) may favor antioxidant or anti-inflammatory pathways .

Q & A

Q. Basic/Advanced Research Focus

  • X-ray crystallography : Resolves absolute configuration, particularly for the dioxino ring’s fused bicyclic system. For example, single-crystal analysis of analogous 1,4-dihydropyridines confirmed planarity and hydrogen-bonding patterns critical for stability .
  • Multinuclear NMR :
    • ¹H NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm) and methylbenzyl (δ 2.3–2.5 ppm) groups.
    • ¹³C NMR : Confirms quaternary carbons in the pyrazoloquinoline core (δ 140–150 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace intermediates using C18 columns with acetonitrile/water gradients.

How do structural modifications at the 4-methoxyphenyl group influence bioactivity?

Advanced Research Focus
Replacing the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro or chloro) alters π-stacking interactions with biological targets. For example:

  • Anticonvulsant activity : Analogues with 3,4-dichlorophenyl groups showed enhanced binding to GABA receptors in rodent models, likely due to increased lipophilicity .
  • SAR studies : Methyl-to-ethyl substitution at the benzyl position reduced cytotoxicity in in vitro assays (IC₅₀ increased from 1.2 µM to 8.7 µM), suggesting steric effects modulate target engagement .

What strategies address contradictory spectral data during structural elucidation?

Advanced Research Focus
Contradictions in NMR or mass spectra often arise from tautomerism or dynamic exchange. Mitigation strategies include:

  • Variable-temperature NMR : Resolves broadening peaks caused by tautomeric equilibria (e.g., pyrazole NH protons). For instance, cooling to −40°C in CD₂Cl₂ stabilized rotamers in a related pyrazoloquinoline derivative .
  • DFT calculations : Predict chemical shifts (e.g., using B3LYP/6-31G*) to validate proposed structures against experimental data .

What safety protocols are essential when handling intermediates in its synthesis?

Q. Basic Research Focus

  • Hydrazine derivatives : Use closed systems and PPE (gloves, face shields) to avoid exposure to carcinogenic intermediates like hydrazine hydrate.
  • Palladium waste disposal : Neutralize Pd residues with 10% aqueous EDTA before disposal to prevent environmental contamination .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.